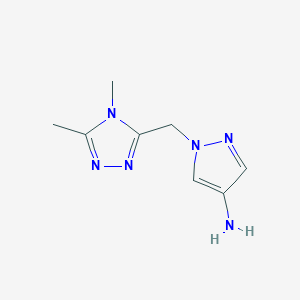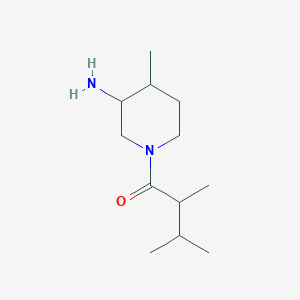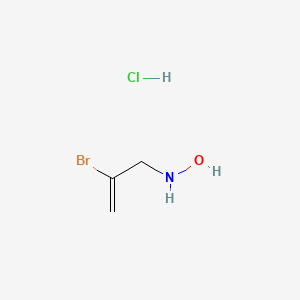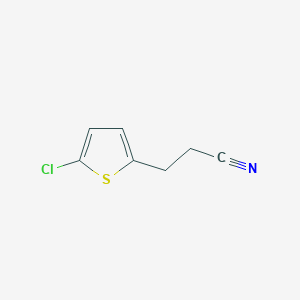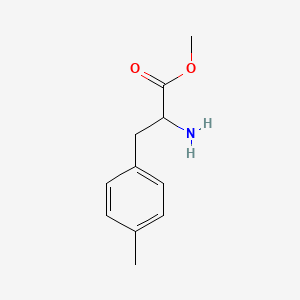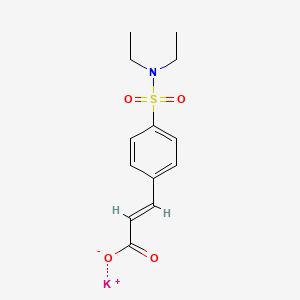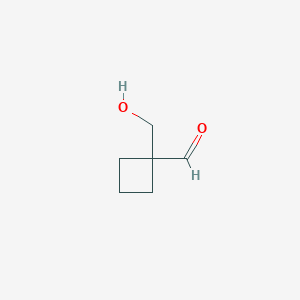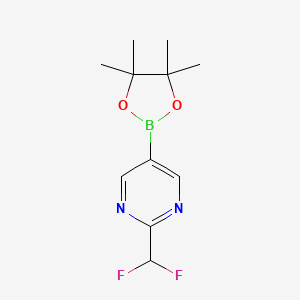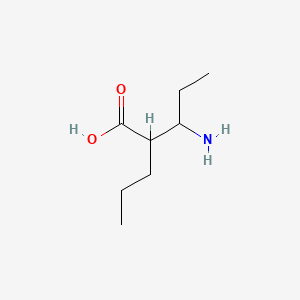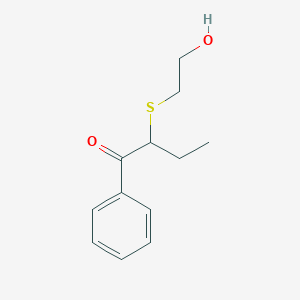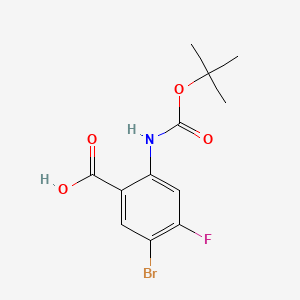
5-Bromo-2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl-protected amino group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid typically involves multiple steps. One common route starts with the bromination of 2-amino-4-fluorobenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for the protection step. Solvents like dichloromethane or acetonitrile are commonly used, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.
Deprotection Reactions: The major product is the free amine form of the compound.
Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the benzoic acid derivative with another aromatic ring.
Aplicaciones Científicas De Investigación
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-fluorobenzoic acid: Lacks the tert-butoxycarbonyl-protected amino group.
2-amino-4-fluorobenzoic acid: Lacks the bromine atom and the Boc protection.
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the fluorine atom.
Uniqueness
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H13BrFNO4 |
|---|---|
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-5-8(14)7(13)4-6(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
JUMFZJCWJRAOBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


